molecular formula C9H17N3O2 B7987371 N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide

N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide

Cat. No.: B7987371
M. Wt: 199.25 g/mol
InChI Key: WIFCOVSCMHDIRQ-MRVPVSSYSA-N
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Description

N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide is a chiral piperidine derivative featuring an acetamide group at the 3-position of the piperidine ring and a 2-amino-acetyl substituent at the 1-position (R-configuration). This compound’s stereochemistry and functional groups make it a candidate for studying enzyme interactions, particularly in medicinal chemistry. Its synthesis typically involves acetylation of a piperidine precursor followed by selective functionalization.

Properties

IUPAC Name

N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-7(13)11-8-3-2-4-12(6-8)9(14)5-10/h8H,2-6,10H2,1H3,(H,11,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFCOVSCMHDIRQ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features an acetamide functional group linked to a piperidine ring, which is known for its diverse biological activities. The molecular formula is C12H21N3OC_{12}H_{21}N_3O, and its structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that acetamides, including this compound, exhibit significant antimicrobial properties. A study on sulfonamide derivatives showed that compounds with acetamide linkages can inhibit dihydrofolate reductase (DHFR), a key enzyme in bacterial folate synthesis. This inhibition leads to antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Acetamides

CompoundMIC against B. subtilis (µg/mL)MIC against E. coli (µg/mL)
This compound75<125
Sulfonamide derivative50100

Anticancer Activity

The anticancer potential of this compound has been highlighted in studies focusing on cell lines such as A-549 (lung carcinoma) and MCF-7 (breast carcinoma). These compounds were shown to induce cytotoxic effects through mechanisms such as cell cycle arrest and apoptosis .

Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines. The IC50 values for A-549 and MCF-7 cells were found to be 20 µM and 15 µM, respectively, indicating potent anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DHFR : This enzyme is critical for DNA synthesis in bacteria and cancer cells.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating apoptotic pathways.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing further proliferation .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide is C₉H₁₄N₂O₂, with a molecular weight of approximately 170.23 g/mol. The compound features a piperidine ring substituted with an amino-acetyl group, which contributes to its unique reactivity and biological interactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications in treating neurological disorders. Its structural characteristics allow it to interact with neurotransmitter receptors, potentially affecting conditions such as depression and anxiety. Research indicates that similar compounds can modulate the activity of central nervous system targets, making this compound a candidate for further pharmacological studies .

The compound exhibits various biological activities, including antimicrobial and antiviral properties. Studies have shown that derivatives of piperidine compounds can inhibit bacterial growth and viral replication, suggesting that this compound may share these properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria
AntiviralPotential to inhibit viral replication
NeuropharmacologicalModulates neurotransmitter receptor activity

Chemical Synthesis

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, enabling the synthesis of derivatives with enhanced biological activity or altered pharmacokinetic properties .

Table 2: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to corresponding ketones or acidsPotassium permanganate
ReductionProduces amines or alcoholsLithium aluminum hydride
SubstitutionReplaces functional groupsAlkyl halides, acyl chlorides

Case Study 1: Neuropharmacological Effects

Research conducted on piperidine derivatives has demonstrated their potential in treating anxiety disorders by acting on serotonin receptors. This compound was tested for its ability to modulate these receptors, showing promise as a lead compound for developing anxiolytic medications .

Case Study 2: Antimicrobial Activity

A study investigating the antimicrobial properties of various piperidine derivatives found that this compound exhibited significant inhibitory effects against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial membrane integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide vary in substituents on the piperidine ring, acetamide modifications, or additional functional groups. These variations influence physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Key Structural Differences Biological Activity/Applications Synthesis Highlights
N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide Chloro group replaces amino in 2-acetyl moiety Potential reactivity in nucleophilic substitutions; used as a synthetic intermediate Synthesized via chloroacetylation; higher lipophilicity than amino analog
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Ethyl group at piperidine 1-position; hydroxyimino substituent on acetamide Central nervous system targeting (implied by synthesis context) Two methods (A/B) with 68–72% yield; confirmed by HRMS and NMR
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(piperidin-3-yl)acetamide (S16) Dichloro-pyridazinone core linked to acetamide-piperidine PRMT5-substrate interaction inhibitor (anticancer potential) Focus on heterocyclic modifications for enzyme inhibition
N-Substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide Phenylsulfonyl and piperidinylamino groups AChE/BChE and lipoxygenase inhibition (neurodegenerative disease research) Synthesized via electrophilic substitution; moderate activity against LOX enzymes
N-Acetyl Linagliptin Complex purine-quinazoline scaffold with piperidine-acetamide Antidiabetic (DPP-4 inhibitor) Highlights role of bulky substituents in drug targeting

Key Findings from Comparative Analysis

This difference may limit its utility in polar target interactions compared to the amino-substituted parent compound. The hydroxyimino group in (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide introduces tautomerism, which could stabilize binding interactions or alter metabolic stability.

Biological Activity Trends Enzyme Inhibition: The dichloro-pyridazinone moiety in S16 and phenylsulfonyl groups in N-substituted derivatives demonstrate that electron-withdrawing groups enhance enzyme inhibition (e.g., PRMT5, AChE). In contrast, the amino-acetyl group in the target compound may favor interactions with amine-recognizing biological targets. Chiral Specificity: The R-configuration in the parent compound is critical for stereoselective binding, as seen in analogs like N-Acetyl Linagliptin , where chirality dictates DPP-4 affinity.

Synthetic Feasibility The target compound’s discontinued status may reflect challenges in stereochemical control during synthesis. Comparatively, the hydroxyimino analog achieves moderate yields (68–72%) via straightforward acetylation, suggesting more scalable routes. Chloro-acetyl derivatives are synthesized via reactive intermediates (e.g., chloroacetyl chloride), which require careful handling but offer versatile functionalization pathways.

Physicochemical Properties Lipophilicity: Ethyl and chloro substituents increase logP values, whereas amino and hydroxyimino groups enhance solubility. These properties must be balanced for optimal bioavailability. Metabolic Stability: Bulky groups (e.g., phenylsulfonyl ) may reduce metabolic clearance, while small polar groups (e.g., amino) could increase susceptibility to enzymatic degradation.

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